molecular formula C19H23N3O2S B2593379 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine CAS No. 1171421-30-9

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine

Cat. No.: B2593379
CAS No.: 1171421-30-9
M. Wt: 357.47
InChI Key: XCFVGPOFSYEOFO-UHFFFAOYSA-N
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Description

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole and a methoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a piperazine derivative. The methoxybenzoyl group is introduced through acylation reactions. Common reagents used in these steps include thionyl chloride, cyclopropylamine, and methoxybenzoic acid. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine
  • 1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine
  • 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine

Uniqueness

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-4-2-3-15(11-16)19(23)22-9-7-21(8-10-22)12-18-20-17(13-25-18)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFVGPOFSYEOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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